3-Formyl-4-methoxy-5-methylphenyl boronic acid

Descripción general

Descripción

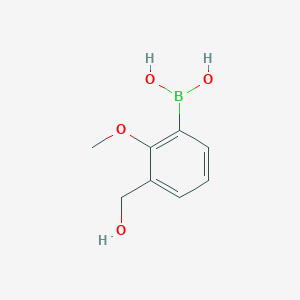

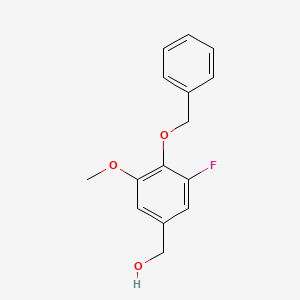

3-Formyl-4-methoxy-5-methylphenyl boronic acid is a chemical compound with the CAS Number: 2121512-68-1 . Its IUPAC name is (3-formyl-4-methoxy-5-methylphenyl)boronic acid . The molecular weight of this compound is 193.99 .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular formula of this compound is C9H11BO4 . The InChI code is 1S/C9H11BO4/c1-6-3-8 (10 (12)13)4-7 (5-11)9 (6)14-2/h3-5,12-13H,1-2H3 .Chemical Reactions Analysis

Boronic acids, such as this compound, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date .Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.99 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Organic Synthesis and Coupling Reactions

Macrocycle Chemistry

Boronic esters, closely related to 3-formyl-4-methoxy-5-methylphenyl boronic acid, find applications in macrocyclic chemistry. The synthesis of tetrameric and dimeric boronates from aryl boronic acids demonstrates the potential of these compounds in designing complex molecular structures, with significant implications for materials science and molecular recognition (N. Fárfan et al., 1999).

Boronic Acid Derivatives in Sensing and Recognition

The affinity of boronic acids for diols has been exploited in designing sensors and for carbohydrate recognition. For example, certain boronic acids have been evaluated for their ability to bind to diols at neutral pH, offering a pathway to sensitive detection mechanisms for sugars and other biologically relevant molecules (Hormuzd R. Mulla et al., 2004).

Fluorescence Studies and Photophysical Properties

Investigations into the photophysical properties of boronic acid derivatives, including solvatochromic behaviors and fluorescence quenching, underscore their potential in developing fluorescent probes and materials. These studies reveal the intricate relationship between molecular structure and photophysical behavior, paving the way for novel applications in imaging and sensing (H. S. Geethanjali et al., 2015).

Potential in Food Industry

Research has also explored the utility of boronic acids, including derivatives similar to this compound, for specific applications in the food industry, such as the reduction of fructose in fruit juices. This application leverages the unique ability of boronic acids to form reversible esters with diols, offering a novel approach to sugar content modification in food products (Paul Pietsch et al., 2016).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

3-Formyl-4-methoxy-5-methylphenyl boronic acid is a versatile organic compound used in various scientific experiments

Mode of Action

The mode of action of this compound is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . .

Propiedades

IUPAC Name |

(3-formyl-4-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6-3-8(10(12)13)4-7(5-11)9(6)14-2/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGRWCFPRBLQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C=O)OC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301217544 | |

| Record name | Boronic acid, B-(3-formyl-4-methoxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121512-68-1 | |

| Record name | Boronic acid, B-(3-formyl-4-methoxy-5-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-formyl-4-methoxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)

![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)